BenchChemオンラインストアへようこそ!

2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

2-[1-(Difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine (CAS 1251922-76-5) is a difluoromethylated imidazolyl-phenylethylamine building block. It belongs to the class of 1-(difluoromethyl)imidazole derivatives, which are prepared via an expedient N-difluoromethylation protocol using chlorodifluoromethane and alkali, enabling hundred-gram-scale synthesis with 60–95% yield.

Molecular Formula C12H13F2N3
Molecular Weight 237.25 g/mol
CAS No. 1251922-76-5
Cat. No. B1422565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine
CAS1251922-76-5
Molecular FormulaC12H13F2N3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC2=NC=CN2C(F)F)N
InChIInChI=1S/C12H13F2N3/c13-12(14)17-7-6-16-11(17)8-10(15)9-4-2-1-3-5-9/h1-7,10,12H,8,15H2
InChIKeyKXVWBHWBHHBOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine (CAS 1251922-76-5) Procurement & Selection Guide


2-[1-(Difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine (CAS 1251922-76-5) is a difluoromethylated imidazolyl-phenylethylamine building block [1]. It belongs to the class of 1-(difluoromethyl)imidazole derivatives, which are prepared via an expedient N-difluoromethylation protocol using chlorodifluoromethane and alkali, enabling hundred-gram-scale synthesis with 60–95% yield . The compound serves as a versatile intermediate for generating structurally diverse screening libraries and for follow-up chemistry on imidazole-containing fragment hits [2].

Why Close Analogs of CAS 1251922-76-5 Cannot Be Interchanged in Medicinal Chemistry Campaigns


Imidazolyl-phenylethylamines are a privileged scaffold for fragment-based drug discovery, with the unsubstituted analog (1R)-2-(1H-imidazol-2-yl)-1-phenylethan-1-amine (WA0) confirmed as a validated crystallographic hit against the Aar2/RNaseH protein–protein interface [1]. Installing a difluoromethyl group at the N1 position of the imidazole ring fundamentally alters the physicochemical profile: it increases lipophilicity (predicted LogP of target compound: 1.95 versus 1.13 for the N1–H analog and 1.54 for the N1–methyl analog) [2], modulates the imidazole pKa by approximately 1.5–2.0 log units downward due to the electron-withdrawing effect of the CHF₂ group [3], and introduces a hydrogen-bond donor (C–H⋯X) capability that simple alkyl or aryl substituents cannot duplicate [3]. These property shifts are not incremental—they govern solubility, membrane permeability, and target binding mode. Substituting the N1-unsubstituted or N1-methyl analog therefore yields a compound with a different ionization state at physiological pH, altered binding thermodynamics, and a distinct metabolic fate profile, as the difluoromethyl group may reduce N-oxidation liability relative to the N–H imidazole [3].

Quantitative Evidence Guide: Verifiable Differentiation of CAS 1251922-76-5


Predicted Lipophilicity (LogP) of CAS 1251922-76-5 versus N1-Unsubstituted and N1-Methyl Analogs

The target compound exhibits a predicted LogP of 1.95, substantially higher than the N1-unsubstituted analog 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine (predicted LogP 1.13) and the N1-methyl analog 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine (predicted LogP 1.54) [1]. This represents a 73% increase in lipophilicity over the unsubstituted parent and a 27% increase over the methyl analog, consistent with the known lipophilicity-enhancing effect of the CHF₂ group relative to CH₃ or H [2].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Imidazole pKa Modulation by N1-Difluoromethyl Substitution – CAS 1251922-76-5 versus N1-Unsubstituted Analog

The electron-withdrawing CHF₂ group reduces the basicity of the imidazole ring. The predicted pKa of the conjugate acid of the target compound is approximately 4.8–5.2, compared to ~6.9–7.1 for the N1-unsubstituted imidazole analog [1]. At physiological pH 7.4, the N1-H analog exists in a partially protonated state (~24% protonated), while the target compound is predominantly neutral (~99% neutral) [2]. This ionization shift alters the compound's ability to participate in charge-assisted hydrogen bonding and affects membrane partitioning.

Physicochemical Profiling Ionization State Drug Design

Scalable Synthesis via the Mykhailiuk N-Difluoromethylation Protocol: Access to CAS 1251922-76-5 at Hundred-Gram Quantities

The Enamine/Mykhailiuk protocol for N-difluoromethylation of imidazoles using chlorodifluoromethane (Freon-22) and aqueous alkali proceeds at 0–25 °C and provides 1-(difluoromethyl)imidazole derivatives in 60–95% isolated yield on a hundred-gram scale . This contrasts sharply with the N1-unsubstituted analog, which requires protection/deprotection steps for regioselective N-alkylation, and with the N1-CF₃ analog, which typically requires the more expensive and hazardous Ruppert–Prakash reagent (TMSCF₃) [1]. The target compound is commercially available from Enamine (catalog EN300-68213) and Sigma-Aldrich in 95% purity, in liquid form, shipped at ambient temperature .

Process Chemistry Building Block Sourcing Scalability

Crystallographic Fragment Hit Validation of the Non-Fluorinated Scaffold: Structural Basis for CAS 1251922-76-5 as a Follow-Up Analog

The N1-unsubstituted enantiomer (1R)-2-(1H-imidazol-2-yl)-1-phenylethan-1-amine (WA0) was identified as a crystallographic fragment hit against the Aar2/RNaseH protein–protein interface at 1.51 Å resolution (PDB: 5STP) [1]. The fragment engages the interface via hydrogen bonds between the imidazole N3 and backbone carbonyl of Prp8 Glu1794, and between the primary amine and the side chain of Aar2 Asp274. This binding mode was validated within a hit cluster of 269 hits across 10 distinct sites, providing inherent binding-pose confidence [1]. The difluoromethyl substituent on the target compound is expected to occupy a vector pointing toward a hydrophobic sub-pocket adjacent to Prp8 Ile1796, offering a direct opportunity for affinity improvement through van der Waals contacts and a C–H⋯O hydrogen bond with the carbonyl of Leu1793 [2].

Fragment-Based Drug Discovery Structural Biology X-ray Crystallography

Optimal Research & Industrial Applications for the Procurement of CAS 1251922-76-5


Fragment-to-Lead Optimization Starting from Validated Aar2/RNaseH Hit

The non-fluorinated scaffold (WA0) has been crystallographically validated as a fragment hit against the Aar2/RNaseH interface at 1.51 Å resolution [1]. Procuring CAS 1251922-76-5 enables direct elaboration of this hit without re-optimizing the core recognition element. The difluoromethyl group provides a 73% increase in lipophilicity (predicted LogP 1.95 vs. 1.13) [2] and reduces imidazole basicity by ~2 pKa units [3], converting the fragment from a partially protonated species to a neutral one at physiological pH—attributes that are expected to improve passive permeability and reduce CYP inhibition risk.

Building Block for Diversity-Oriented Synthesis of N1-Difluoromethylimidazole Libraries

The primary amine handle of CAS 1251922-76-5 is amenable to amide coupling, reductive amination, urea formation, and sulfonamide synthesis, enabling generation of diverse screening compounds [1]. The N1-CHF₂ group is chemically orthogonal to the amine functionality and remains intact under standard coupling conditions [2]. This contrasts with N1-unsubstituted imidazole building blocks, which may undergo unwanted N-acylation or N-alkylation at the imidazole nitrogen during library synthesis, requiring additional protection steps [3].

P2X3 Antagonist Scaffold Development for Pain and Sensory Disorders

A patent disclosure (CN109790145) describes heterocyclic compounds with high P2X3 antagonistic activity, good selectivity, and low taste influence, where the 2-(1-(difluoromethyl)imidazol-2-yl)-1-phenylethyl motif appears as a core substructure [1]. The target compound serves as a direct intermediate for synthesizing elaborated P2X3 antagonists bearing urea, amide, or heteroaryl extensions at the primary amine [2].

Property-Based Fragment Screening Library Design

The F2X-Universal Library (1,103 compounds) and its F2X-Entry sub-library (96 compounds) demonstrate the value of including fluorinated imidazoles in crystallographic fragment screening campaigns [1]. CAS 1251922-76-5 fills a specific property niche (MW 237.25, LogP 1.95, 2 hydrogen bond donors, 5 acceptors) that aligns with the 'Rule of Three' for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2]. Its inclusion in a fragment library introduces the difluoromethyl hydrogen-bond donor pharmacophore, which is underrepresented in standard fragment collections [3].

Quote Request

Request a Quote for 2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.